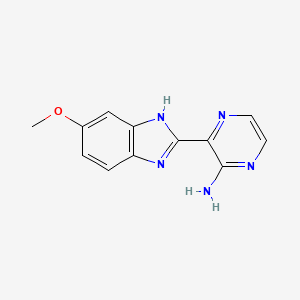![molecular formula C13H18N2O B7588888 3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)
3-[(2-Methylcyclopentyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylcyclopentyl)amino]benzamide, also known as Mecamylamine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a non-specific nicotinic acetylcholine receptor antagonist, which means that it blocks the activity of certain neurotransmitters in the brain. In
Mécanisme D'action
3-[(2-Methylcyclopentyl)amino]benzamide works by blocking the activity of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the brain. This blockade results in a decrease in the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in addiction and cognitive function.
Biochemical and Physiological Effects:
3-[(2-Methylcyclopentyl)amino]benzamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction and cognitive function. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide has been shown to decrease blood pressure and heart rate, which makes it a potential treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-Methylcyclopentyl)amino]benzamide in lab experiments is its ability to selectively block nicotinic acetylcholine receptors. This allows researchers to study the specific effects of these receptors on various physiological and biochemical processes. However, one of the limitations of using 3-[(2-Methylcyclopentyl)amino]benzamide is its non-specific nature, which means that it can also block other types of receptors in the body. This can make it difficult to determine the specific effects of nicotinic acetylcholine receptors on certain processes.
Orientations Futures
There are several future directions for the use of 3-[(2-Methylcyclopentyl)amino]benzamide in scientific research. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists, which would allow for more specific studies of these receptors. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide could be studied further as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. Finally, 3-[(2-Methylcyclopentyl)amino]benzamide could be used to study the effects of nicotine and other related compounds on the body, which could lead to a better understanding of addiction and related disorders.
Méthodes De Synthèse
3-[(2-Methylcyclopentyl)amino]benzamide can be synthesized through a multi-step process that involves the reaction between 2-methylcyclopentanone and hydroxylamine hydrochloride, followed by the reaction with 3-aminobenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure 3-[(2-Methylcyclopentyl)amino]benzamide.
Applications De Recherche Scientifique
3-[(2-Methylcyclopentyl)amino]benzamide has been widely used in scientific research for its ability to block the activity of nicotinic acetylcholine receptors. This compound has been studied in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the role of nicotinic acetylcholine receptors in the brain, particularly in relation to addiction and cognitive function. In pharmacology, 3-[(2-Methylcyclopentyl)amino]benzamide has been studied as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. In toxicology, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the toxicity of nicotine and other related compounds.
Propriétés
IUPAC Name |
3-[(2-methylcyclopentyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-2-7-12(9)15-11-6-3-5-10(8-11)13(14)16/h3,5-6,8-9,12,15H,2,4,7H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFVINMSOCLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylcyclopentyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)



![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)



